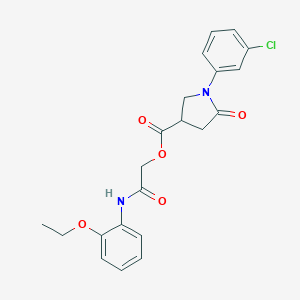![molecular formula C27H23NO4 B270954 N-[4-(biphenyl-4-yloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270954.png)
N-[4-(biphenyl-4-yloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(biphenyl-4-yloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of N-[4-(biphenyl-4-yloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is not fully understood. However, it is believed to act by inhibiting certain enzymes involved in cellular signaling pathways. This inhibition may lead to the suppression of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects:
Studies have shown that N-[4-(biphenyl-4-yloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has a number of biochemical and physiological effects. For example, the compound has been shown to induce apoptosis (cell death) in cancer cells, and to reduce the production of pro-inflammatory cytokines. Additionally, the compound has been shown to have low toxicity in vitro, indicating that it may be safe for use in further studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[4-(biphenyl-4-yloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide in lab experiments is its potential as a lead compound for the development of new cancer treatments. Additionally, the compound has been shown to have low toxicity in vitro, which may make it a safer alternative to other compounds that have been studied for similar applications. However, one limitation of using this compound is its relatively low solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on N-[4-(biphenyl-4-yloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide. One direction is to further investigate the compound's mechanism of action, in order to better understand how it inhibits cancer cell growth and reduces inflammation. Another direction is to explore the compound's potential as a lead compound for the development of new cancer treatments, and to test its efficacy in vivo. Additionally, future research could focus on improving the compound's solubility, in order to make it more useful in a wider range of experiments.
Synthesemethoden
The synthesis of N-[4-(biphenyl-4-yloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide involves multiple steps, including the reaction of biphenyl-4-ol with 4-fluorobenzaldehyde to form 4-(biphenyl-4-yloxy)benzaldehyde. This intermediate is then reacted with 2,5-dioxopiperazine to form the final product. The synthesis method has been optimized for high yield and purity, and the compound has been characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
N-[4-(biphenyl-4-yloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has potential applications in scientific research, particularly in the field of drug discovery. The compound has been shown to have activity against certain types of cancer cells, and may be useful in the development of new cancer treatments. Additionally, the compound has been studied for its potential as an anti-inflammatory agent, and may have applications in the treatment of inflammatory diseases.
Eigenschaften
Produktname |
N-[4-(biphenyl-4-yloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide |
|---|---|
Molekularformel |
C27H23NO4 |
Molekulargewicht |
425.5 g/mol |
IUPAC-Name |
5-oxo-N-[4-(4-phenylphenoxy)phenyl]-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C27H23NO4/c29-26(24-18-14-22-23(15-18)32-27(30)25(22)24)28-19-8-12-21(13-9-19)31-20-10-6-17(7-11-20)16-4-2-1-3-5-16/h1-13,18,22-25H,14-15H2,(H,28,29) |
InChI-Schlüssel |
JTXSKGZAHCUCJH-UHFFFAOYSA-N |
SMILES |
C1C2CC3C1C(C2C(=O)NC4=CC=C(C=C4)OC5=CC=C(C=C5)C6=CC=CC=C6)C(=O)O3 |
Kanonische SMILES |
C1C2CC3C1C(C2C(=O)NC4=CC=C(C=C4)OC5=CC=C(C=C5)C6=CC=CC=C6)C(=O)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




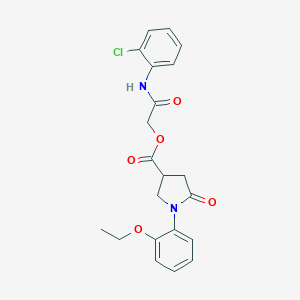
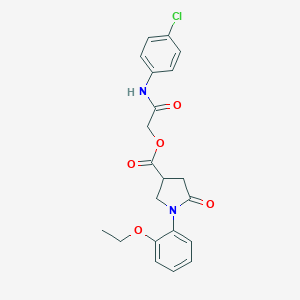
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270875.png)
![2-(5-Chloro-2-methoxyanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270878.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270881.png)
![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270883.png)


![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270888.png)
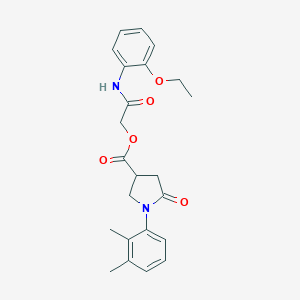
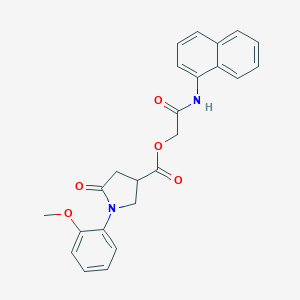
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270893.png)
